molecular formula C14H11FO4 B6402535 3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid CAS No. 1261944-69-7

3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6402535
CAS No.: 1261944-69-7
M. Wt: 262.23 g/mol
InChI Key: BVTKOXLQIVISJZ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid is an organic compound with a complex structure that includes both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the use of 2-Fluoro-5-methoxyphenylboronic acid as a starting material. This compound can undergo Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for the successful production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

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Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTKOXLQIVISJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690126
Record name 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-69-7
Record name 2'-Fluoro-5-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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